N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(propan-2-yloxy)benzamide
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Overview
Description
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(propan-2-yloxy)benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(propan-2-yloxy)benzamide typically involves the reaction of 4-methoxyphenyl hydrazine with carbon disulfide and potassium hydroxide to form the intermediate 4-methoxyphenyl hydrazinecarbodithioate. This intermediate is then cyclized with hydrazonoyl chloride derivatives to form the thiadiazole ring . The final step involves the reaction of the thiadiazole derivative with 4-(propan-2-yloxy)benzoyl chloride to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiadiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells and exhibit antimicrobial activity by disrupting essential cellular processes in microorganisms .
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)acetohydrazonoyl bromide: Another thiadiazole derivative with antimicrobial properties.
1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one: A precursor used in the synthesis of thiadiazole derivatives.
Uniqueness
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(propan-2-yloxy)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methoxy group and the propan-2-yloxybenzamide moiety enhances its ability to interact with biological targets and increases its solubility in organic solvents.
Properties
Molecular Formula |
C19H19N3O3S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C19H19N3O3S/c1-12(2)25-16-10-6-14(7-11-16)18(23)21-19-20-17(22-26-19)13-4-8-15(24-3)9-5-13/h4-12H,1-3H3,(H,20,21,22,23) |
InChI Key |
XNAJKXGPQJYNIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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